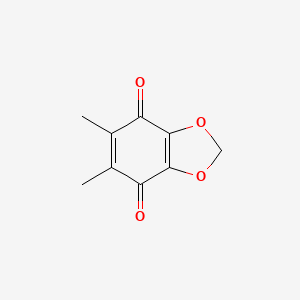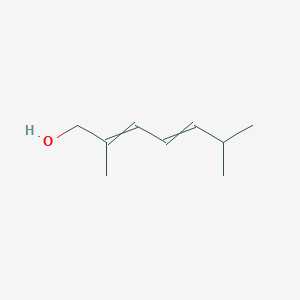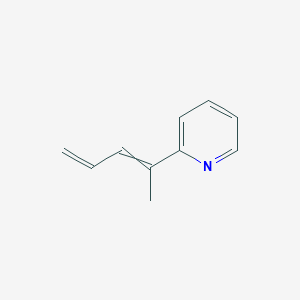
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate: is an organic compound characterized by a cyclohexene ring substituted with a cyano group at the 6-position and an acetate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 1-position using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the acetate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohex-2-en-1-one or 6-cyanocyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 6-aminocyclohex-2-en-1-yl acetate or cyclohex-2-en-1-yl acetate.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound can be used in studies to understand enzyme-catalyzed reactions involving cyano and acetate groups.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes that catalyze reactions involving cyano or acetate groups. The pathways involved typically include nucleophilic attack, electrophilic addition, and other common organic reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
6-Cyanocyclohex-2-en-1-ol: Contains a hydroxyl group instead of an acetate group, affecting its reactivity and solubility.
Cyclohex-2-en-1-yl cyanide: Lacks the acetate group, which influences its chemical behavior and applications.
Uniqueness
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate is unique due to the presence of both cyano and acetate groups on the cyclohexene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Properties
CAS No. |
60581-97-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
[(1S,6S)-6-cyanocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h3,5,8-9H,2,4H2,1H3/t8-,9-/m0/s1 |
InChI Key |
WSRDAURIUKUEDJ-IUCAKERBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CCC[C@H]1C#N |
Canonical SMILES |
CC(=O)OC1C=CCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)




